![molecular formula C10H16Hg2O6 B12685157 acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury CAS No. 84029-43-6](/img/structure/B12685157.png)
acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury is a complex organomercury compound characterized by the presence of two mercury atoms bonded to a dioxane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury typically involves the reaction of a dioxane derivative with mercuric acetate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired compound. The general reaction scheme can be represented as follows:
Starting Materials: Dioxane derivative, mercuric acetate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Procedure: The dioxane derivative is first dissolved in the solvent, followed by the gradual addition of mercuric acetate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury atoms to a lower oxidation state.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce elemental mercury or lower oxidation state mercury compounds.
Aplicaciones Científicas De Investigación
Acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: Explored for its potential use in medicinal chemistry, although its toxicity limits its direct application.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atoms can form strong bonds with sulfur atoms in these molecules, disrupting their normal function. This interaction can lead to various toxic effects, including enzyme inhibition and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury: A similar compound with a different dioxane ring position.
Methylmercury: A well-known organomercury compound with significant biological and environmental impact.
Ethylmercury: Another organomercury compound used in some medical applications.
Uniqueness
Acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury is unique due to its specific dioxane ring structure and the presence of two mercury atoms. This structure imparts distinct chemical properties and reactivity compared to other organomercury compounds.
Propiedades
Número CAS |
84029-43-6 |
|---|---|
Fórmula molecular |
C10H16Hg2O6 |
Peso molecular |
633.41 g/mol |
Nombre IUPAC |
acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury |
InChI |
InChI=1S/C6H10O2.2C2H4O2.2Hg/c1-5-3-7-6(2)8-4-5;2*1-2(3)4;;/h5-6H,1-4H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Clave InChI |
QSHWAZXQZAFUMO-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)O[Hg]CC1COC(OC1)C[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


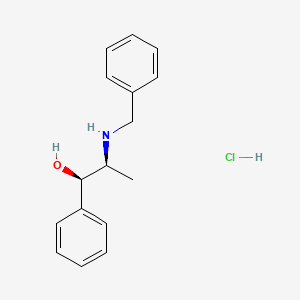
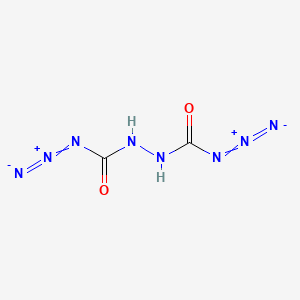
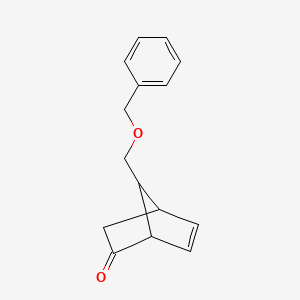

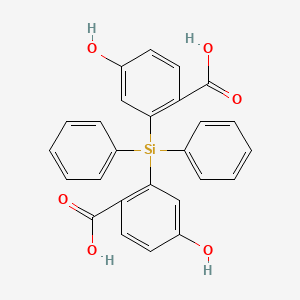
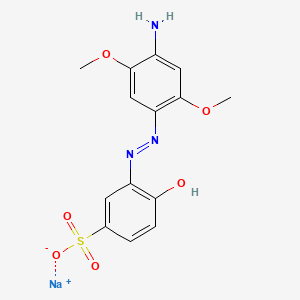
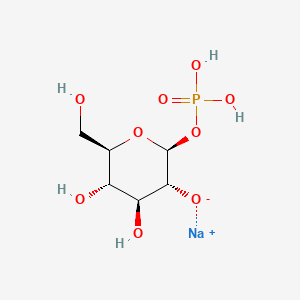
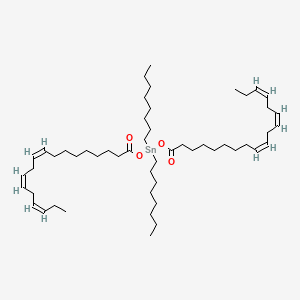


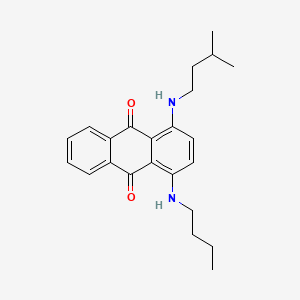

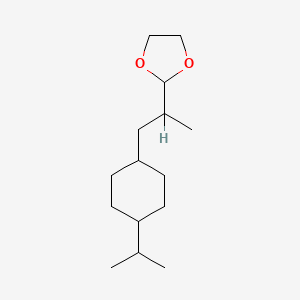
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
